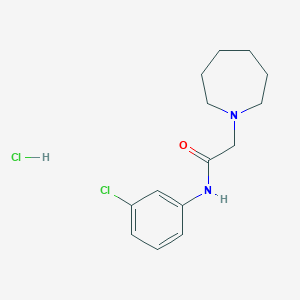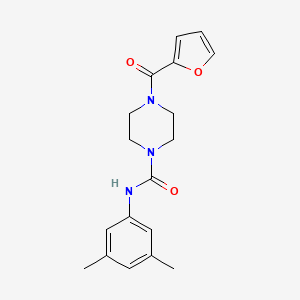
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU belongs to the class of piperazine derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to exhibit anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. Furthermore, this compound has been shown to improve insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. Furthermore, this compound has been shown to improve insulin sensitivity by activating the AMPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well-established. However, this compound also has some limitations for lab experiments. It has been shown to exhibit low solubility in water, which can make it difficult to administer in vivo. Furthermore, this compound has been shown to exhibit low bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of this compound as a therapeutic agent for various types of cancer. Furthermore, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is warranted to explore its full potential.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties and has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve insulin sensitivity. While this compound has several advantages for lab experiments, such as its ease of synthesis and well-established mechanism of action, it also has some limitations, such as low solubility in water and low bioavailability. Future research could focus on exploring the potential of this compound as a therapeutic agent for various inflammatory diseases and cancers and improving its solubility and bioavailability.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-10-14(2)12-15(11-13)19-18(23)21-7-5-20(6-8-21)17(22)16-4-3-9-24-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBERMLPRMZCGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4422277.png)
![methyl [1-(2,5-dimethylphenyl)ethyl]carbamate](/img/structure/B4422284.png)
![N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422299.png)
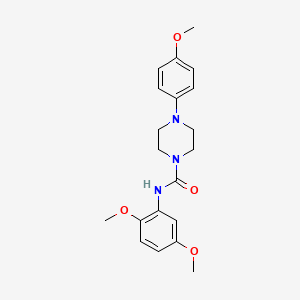
![2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4422306.png)

![2-[(3-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B4422317.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422323.png)
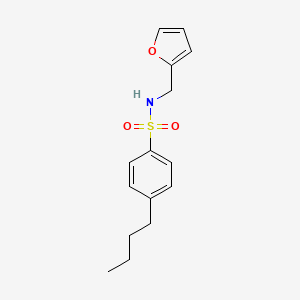
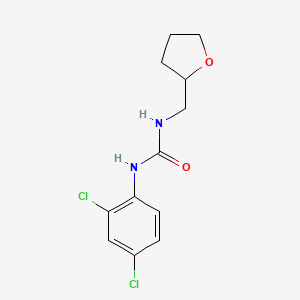
![1-[(4-ethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4422356.png)
![3-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4422362.png)
![ethyl 4-{[(4-benzyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4422363.png)
